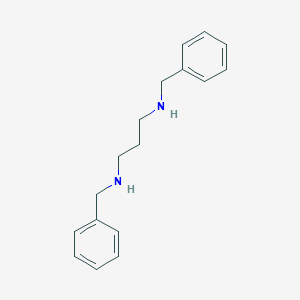

N1,N3-二苄基丙烷-1,3-二胺

描述

N1,N3-Dibenzylpropane-1,3-diamine is a chemical compound that is part of a broader class of diamines, which are important building blocks in the synthesis of various chemicals, including agrochemicals, drugs, and organic materials. Diamines are characterized by the presence of two amine groups, which can be functionalized to create a wide range of derivatives with diverse chemical properties and applications .

Synthesis Analysis

The synthesis of diamines, including derivatives of N1,N3-Dibenzylpropane-1,3-diamine, can be achieved through various methods. One approach involves the nitrogen-directed azidation of σ- and π-C-C bonds, which allows for the formation of orthogonally protected diamines. This method utilizes commercially available copper catalysts and trimethylsilyl azide to promote the diazidation of alkenes, cyclopropanes, and cyclobutanes, leading to the formation of protected 1,2-, 1,3-, and 1,4-diamines . Another synthesis method involves the reduction of corresponding amides, which can be obtained by the addition of chiral lithium amide to an α,β-unsaturated ester, as demonstrated in the preparation of a related compound .

Molecular Structure Analysis

The molecular structure of diamine derivatives can be quite complex, with various substituents influencing the overall geometry and properties of the molecule. For instance, Schiff base compounds derived from diamines can exhibit interesting structural features, such as coplanarity between imino groups and adjacent benzene rings, and specific dihedral angles between benzene rings . Additionally, the crystal structure of diamine complexes can reveal unique topologies and coordination modes, as seen in heterodinuclear complexes and coordination polymers .

Chemical Reactions Analysis

Diamines can participate in a variety of chemical reactions, often serving as ligands in coordination compounds. They can form complexes with transition metals, leading to materials with interesting magnetic properties, such as ferromagnetism or antiferromagnetism . Schiff bases derived from diamines can also engage in hydrogen bonding interactions, which can influence the formation of molecular assemblies and crystal structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of N1,N3-Dibenzylpropane-1,3-diamine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can include solubility, melting points, and thermal stability, which are important for their practical applications. For example, the thermal properties of a copper(II) coordination polymer based on a diamine ligand were characterized through thermal analysis, providing insights into its stability and potential uses . The antimicrobial activity of diamine derivatives has also been studied, revealing structure-activity relationships that could inform the design of new drugs and agrochemicals .

科学研究应用

合成和表征

- N1,N3-二苄基丙烷-1,3-二胺衍生物已在各种研究中合成和表征。例如,Belda等人(2023年)报道了通过还原制备(S)-N1,N3-二苄基-1-环己基-N1,N3-双((R)-1-苯乙基)丙烷-1,3-二胺,并使用核磁共振和质谱进行表征(Belda et al., 2023)。Khalaji等人(2013年)合成了包括N,N′-双(3,4-二甲氧基苯甲醛基)-2,2-二甲基丙烷-1,3-二胺水合物在内的席夫碱化合物,并使用X射线衍射分析了它们的结构(Khalaji et al., 2013)。

金属-有机混合化合物

- Wang等人(2016年)设计了基于丙烷-1,3-二胺的配体,包括N1,N1,N3,N3-四(4-甲基苯基)丙烷-1,3-二胺,导致金属-有机混合化合物的组装。这些化合物被研究其结构和分子排列方式(Wang等人,2016年)。

在催化中的应用

- Evans等人(2007年)探索了Ni(II)-双[(R,R)-N,N'-二苄基环己烷-1,2-二胺]Br(2)作为催化剂在1,3-二羰基化合物与硝基烯烃的Michael加成中的应用,展示了其有效性和对映选择性(Evans et al., 2007)。

防腐应用

- Ashmawy等人(2022年)研究了基于N1,N3-二苄基丙烷-1,3-二胺的新型双胆盐表面活性剂,用于抑制热交换器中黄铜合金的腐蚀,在酸性清洗过程中显示出显著的保护效率(Ashmawy et al., 2022)。

磁性能和配位化学

- Ribas等人(1994年)研究了涉及N1,N3-二苄基丙烷-1,3-二胺的化合物,重点关注其晶体结构和磁性能,揭示了这类化合物的配位行为的见解(Ribas et al., 1994)。

未来方向

N1,N3-Dibenzylpropane-1,3-diamine is currently employed as a pharmaceutical intermediate . It is an important raw material used in organic synthesis, agrochemicals, and dye stuffs . As such, future research and development will likely continue to explore its potential applications in these areas.

Relevant Papers

Several papers have been published on the topic of 1,3-diamines, including N1,N3-Dibenzylpropane-1,3-diamine . These papers cover various aspects of these compounds, including their synthesis, chemical reactions, and applications in organic chemistry. Further analysis of these papers would provide more detailed information on N1,N3-Dibenzylpropane-1,3-diamine.

属性

IUPAC Name |

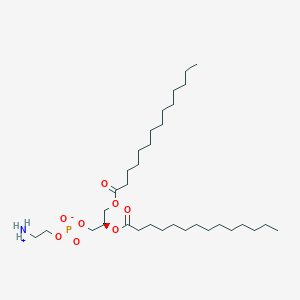

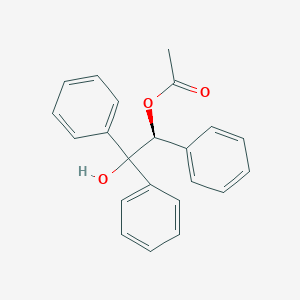

N,N'-dibenzylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-3-8-16(9-4-1)14-18-12-7-13-19-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLUOFXICZSZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144985 | |

| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10239-34-6 | |

| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010239346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(benzyl)-1,3-diaminopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)

![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)

![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)

![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)

![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)

![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)